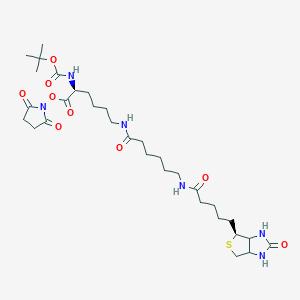

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester, also known as this compound, is a useful research compound. Its molecular formula is C31H50N6O9S and its molecular weight is 682.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Cross-Linking and Mass Spectrometry

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is used in chemical cross-linking, particularly with amine-reactive N-hydroxysuccinimide esters. This application is significant in the analysis of lysine residues in proteins. However, it's important to note that the reactivity of these esters isn't limited to lysines; they also react with serines, tyrosines, and threonines. This wide range of reactivity emphasizes the need for careful scrutiny during data analysis in mass spectrometry when using these esters for chemical cross-linking (Kalkhof & Sinz, 2008).

Solid Phase Synthesis of Fluorescent Peptides

This compound has been used in the synthesis of fluorescent peptides and PNA oligomers, where it's integrated during solid phase synthesis. The fluorescent properties of these derivatives are stable across a range of pH levels, which is beneficial for various biochemical applications (Lohse, Nielsen, Harrit, & Dahl, 1997).

Amino Acid Acylations

The N-hydroxysuccinimide esters of this compound, particularly fatty acid variants, have been applied in amino acid acylations. These esters show selectivity towards the side chain amino group of lysine, proving effective in acylation processes in both organic solvents and aqueous mediums (Paquet, 1976).

Protein Labeling and Modification

N-hydroxysuccinimide esters of biotin, including variants containing spacer arms like aminohexanoic acid, have been used for amino group modification of peptides and proteins. This is a crucial step in protein labeling, where specific functional groups are targeted for chemical modification (Miller, Collins, Rogers, & Kurosky, 1997).

Lipid A Derivatives and Bioactivity Testing

The compound has been used to create lipid A derivatives, like biotin-(Cap)2-MLA, demonstrating its utility in synthesizing bioactive molecules. These derivatives have been tested for their mitogenic activity, providing insights into the bioactive properties of synthesized lipid compounds (Myers, Ulrich, Qureshi, Takayama, Wang, Chen, Emary, & Cotter, 1992).

Protein Immobilization on Surfaces

The use of N-hydroxysuccinimide esters in covalently immobilizing proteins on surfaces is an important application. This method, often used in creating biosensors, involves aminolysis of the ester group to attach proteins to various surfaces, although the efficiency can be affected by the hydrolysis of the ester group (Lim, Owens, Wampler, Ying, Granger, Porter, Takahashi, & Shimazu, 2014).

Liposome Formation and Drug Delivery

This compound is useful in the formation of liposomes, which can bind compounds like dinitrophenyl-lysine. The stability and reactivity of these liposomes, especially in terms of hydrolysis of the N-hydroxysuccinimide ester bond, have implications for drug delivery systems (Kinsky, Hashimoto, Loader, & Benson, 1984).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves the protection of the lysine amino group, followed by the coupling of biotinamido-6-N-caproylamido to the lysine side chain. The resulting intermediate is then coupled to N-hydroxysuccinimide ester to form the final product.", "Starting Materials": [ "N-tert-butoxycarbonyl-L-lysine", "Biotinamido-6-N-caproyl-N-hydroxysuccinimide ester", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protect the amino group of N-tert-butoxycarbonyl-L-lysine with t-butyloxycarbonyl (Boc) using DCC and NHS in DMF.", "Couple biotinamido-6-N-caproylamido to the lysine side chain using DCC and NHS in DMF.", "Deprotect the Boc group using HCl in methanol to obtain N6-(biotinamido-6-N-caproylamido)lysine.", "Couple N6-(biotinamido-6-N-caproylamido)lysine with N-hydroxysuccinimide ester using DCC and TEA in DMF to obtain N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-hydroxysuccinimide ester.", "Deprotect the Boc group using HCl in methanol to obtain the final product, N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-hydroxysuccinimide ester.", "Purify the final product using column chromatography with a solvent system of methanol and diethyl ether, and neutralize any remaining acid with NaHCO3." ] } | |

Numéro CAS |

102910-27-0 |

Formule moléculaire |

C31H50N6O9S |

Poids moléculaire |

682.8 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)/t20-,21-,22-,27-/m0/s1 |

Clé InChI |

FIYZGAUPFFOJCA-LFYAFONDSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

SMILES canonique |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

Synonymes |

[3aS-[3aα,4β(R*),6aα]]-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-_x000B_5-[[6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-1-oxohexyl]amino]pentyl]-carbamic acid 1,1-Dimethylethyl Ester; _x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)